REACTION_SMILES
|
[Br:1][c:2]1[s:3][cH:4][cH:5][c:6]1[CH2:7][CH2:8][OH:9].[C:10]([CH3:11])([CH3:12])([CH3:13])[Si:14]([CH3:15])([CH3:16])[Cl:17].[CH3:24][N:25]([CH3:26])[CH:27]=[O:28].[OH2:23].[nH:18]1[cH:19][cH:20][n:21][cH:22]1>>[Br:1][c:2]1[s:3][cH:4][cH:5][c:6]1[CH2:7][CH2:8][O:9][Si:14]([C:10]([CH3:11])([CH3:12])[CH3:13])([CH3:15])[CH3:16]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCCc1ccsc1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[Si](C)(C)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1c[nH]cn1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)[Si](C)(C)OCCc1ccsc1Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |